molecular formula C16H16N4O B3331623 3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol CAS No. 850640-17-4

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol

Cat. No. B3331623
CAS RN: 850640-17-4
M. Wt: 280.32 g/mol
InChI Key: FYHLIVYLLJCASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol is a chemical compound with a complex structure . It’s a ligand that has shown inhibition of human recombinant GST-IGF1R activity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving an imidazo[1,5-a]pyrazin ring attached to a phenol group via a cyclobutyl linker . The InChI code provided can be used to generate a 3D structure for more detailed analysis .

Safety and Hazards

The safety and hazards associated with handling and using this compound are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-(8-amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-15-14-13(11-5-2-6-12(21)9-11)19-16(10-3-1-4-10)20(14)8-7-18-15/h2,5-10,21H,1,3-4H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLIVYLLJCASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol

Synthesis routes and methods

Procedure details

A solution of 1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine (1.82 g, 4.92 mmol) in 4M HCl in dioxane (20 mL) was heated to 75° C. in a sealed tube for 1.5 h. The reaction was allowed to cool to rt, the dioxane was decanted off and the brown gum residue was cooled to 0° C. in an ice-bath and charged with 7N NH3 in MeOH until basic. The reaction mixture was concentrated in vacuo, triturated with EtOAc and CHCl3, and the NH4Cl salts filtered off. The filtrate was concentrated in vacuo and purified by flash silica chromatography (8% MeOH in CHCl3) resulting in an off-white solid; 1H NMR (DMSO-d6, 400 MHz) δ 1.84-1.99 (m, 1H), 2.00-2.16 (m, 1H), 2.34-2.48 (m, 4H), 3.86-4.00 (m, 1H), 6.08 (brs, 2H), 6.81 (dd, 1H, J=8.4 Hz, 8.0 Hz), 6.95-7.06 (m, 3H), 7.30 (t, 1H, J=8.4 Hz); 7.41 (d, 1H, J=5.2 Hz), 9.63 (brs, 1H); MS (ES+): m/z 281.39 [MH+].
Name
1-(3-Benzyloxy-phenyl)-3-cyclobutyl-imidazo[1,5-a]pyrazin-8-ylamine
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 2
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 3
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol
Reactant of Route 6
3-(8-Amino-3-cyclobutylimidazo[1,5-a]pyrazin-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.